molecular formula C11H24O4 B1602791 Triethylene Glycol Butyl Methyl Ether CAS No. 7382-30-1

Triethylene Glycol Butyl Methyl Ether

Cat. No.: B1602791
CAS No.: 7382-30-1
M. Wt: 220.31 g/mol
InChI Key: SNAQINZKMQFYFV-UHFFFAOYSA-N
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Description

Triethylene Glycol Butyl Methyl Ether is an organic compound belonging to the glycol ether family. It is known for its high boiling point and excellent solvent properties. This compound is widely used in various industrial applications, including as a solvent in paints, coatings, and cleaners .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylene Glycol Butyl Methyl Ether can be synthesized through the etherification of triethylene glycol with butyl and methyl groups. The reaction typically involves the use of acid or base catalysts to promote the etherification process. The reaction conditions, such as temperature and time, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where triethylene glycol is reacted with butyl and methyl alcohols in the presence of catalysts. The reaction mixture is then purified through distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Triethylene Glycol Butyl Methyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethylene Glycol Butyl Methyl Ether is unique due to its combination of butyl and methyl groups, which provide it with distinct solvent properties and a high boiling point. This makes it particularly useful in applications requiring high-temperature stability and excellent solvency .

Properties

IUPAC Name

1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O4/c1-3-4-5-13-8-9-15-11-10-14-7-6-12-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAQINZKMQFYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592956
Record name 2,5,8,11-Tetraoxapentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7382-30-1
Record name 2,5,8,11-Tetraoxapentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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